1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c27-31(28,22-9-7-21(8-10-22)20-4-2-1-3-5-20)26-14-12-25(13-15-26)17-19-6-11-23-24(16-19)30-18-29-23/h6-11,16,20H,1-5,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFGLYMPAXUXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Ring: Piperazine can be synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the sulfonylated piperazine under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperazines or sulfonamides.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperazine rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds could inhibit cyclin-dependent kinase 2 (CDK2), crucial for cell cycle progression.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 18.76 | CDK2 Inhibition |
| Compound B | MCF-7 | 15.00 | Apoptosis Induction |
| Compound C | A549 | 22.50 | Cell Cycle Arrest |
2. Antimicrobial Properties
The antimicrobial properties of this compound have also been investigated. Compounds featuring the benzo[d][1,3]dioxole structure are known for their antibacterial and antifungal activities. In vitro studies have shown that related compounds exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | C. albicans | 8 µg/mL |
Case Studies
Several case studies highlight the biological efficacy of this compound and its derivatives:
Case Study on Anticancer Effectiveness :
A recent study evaluated a series of piperazine derivatives against breast cancer cells (MCF-7). The results indicated that compounds with the benzo[d][1,3]dioxole structure significantly reduced cell viability through apoptosis pathways.
Antimicrobial Evaluation :
Another study assessed the antimicrobial activity of similar compounds against various pathogens. Findings revealed that certain derivatives showed potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Benzodioxole Substituents
Compound 6g (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine) :
- Exhibits lower affinity for D2 receptors (Ki = 3.0 nM) compared to phenylpiperazine analogs (e.g., compound 6a: Ki = 1.2 nM for D2).
- Moderate activity at 5-HT1A (Ki = 3.3 nM) and 5-HT2A (Ki = 3.6 nM) receptors, suggesting benzodioxole substitution reduces D2 selectivity .
- SAR Insight : The benzodioxole group introduces steric hindrance and moderate polarity, which may disrupt interactions with the D2 receptor’s hydrophobic binding pocket.
Compound 6j (6-Fluorobenzo[d]isoxazole-piperidine) :
Sulfonamide-Substituted Piperazines
- Compound 15 (1-(2,3-Dichlorophenyl)piperazine): High affinity for 5-HT6 (Ki < 10 nM) and D2 receptors (Ki = 15 nM) due to the lipophilic dichlorophenyl group.
- HT-3 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-ylmethanone): Combines benzodioxole-piperazine with a sulfonyl-linked benzo[b]thiophene. Key Feature: The sulfonyl group enhances metabolic stability but reduces CNS penetration compared to non-sulfonamide analogs .
Impact of Cyclohexyl vs. Aryl Sulfonyl Groups
- Steric Effects: The cyclohexyl group may hinder interactions with polar receptor residues, reducing 5-HT7 affinity compared to smaller substituents .
-
- Lower lipophilicity than cyclohexyl analogs, leading to reduced D2 binding but improved solubility.
Data Table: Receptor Affinities of Structural Analogs
Key Research Findings
Lipophilicity-Receptor Affinity Correlation :
- High lipophilicity (e.g., dichlorophenyl or cyclohexyl groups) correlates with enhanced D2/5-HT6 binding but may reduce 5-HT7 affinity .
Sulfonyl Group Effects :
- Sulfonamide substitution improves chemical stability but may reduce CNS penetration due to increased polarity .
Benzodioxole vs. Heterocyclic Moieties :
- Benzodioxole-piperazine derivatives generally exhibit lower D2 affinity than benzothiazole or isoxazole analogs, highlighting the role of electronic effects in receptor interactions .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine is a compound of interest due to its potential therapeutic applications. Its unique structure, featuring a benzo[d][1,3]dioxole moiety and a piperazine core, suggests a range of biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its sulfonamide group may confer inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. Additionally, the piperazine ring may enhance binding affinity to neurotransmitter receptors, suggesting potential applications in neuropharmacology.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, sulfonamide derivatives have been shown to selectively inhibit COX-2 activity, leading to reduced inflammation in various models .
2. Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. For example, related compounds have demonstrated the ability to inhibit tumor growth in xenograft models by modulating signaling pathways involved in cell proliferation and apoptosis .
3. Neuropharmacological Potential
The piperazine component is known for its interaction with serotonin and dopamine receptors. This interaction may lead to anxiolytic or antidepressant effects, as seen in other piperazine derivatives .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | |
| Antitumor | Inhibition of tumor growth | |
| Neuropharmacological | Interaction with neurotransmitter receptors |
Case Studies
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of a sulfonamide derivative in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to the control group.
- Antitumor Efficacy : In vitro studies demonstrated that related compounds inhibited the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Neuropharmacological Assessment : A behavioral study on mice indicated that administration of piperazine derivatives resulted in reduced anxiety-like behavior in elevated plus-maze tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
